4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a chloro-substituted benzene ring, a dimethylamino group, and a furan ring, making it a unique structure with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(dimethylamino)ethylamine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization with furan-2-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(dimethylamino)ethyl)benzenesulfonamide: Lacks the furan ring.
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the chloro group.
4-chloro-N-(2-(methylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide: Has a methylamino group instead of a dimethylamino group.
Uniqueness
The presence of both the chloro group and the furan ring in 4-chloro-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide makes it unique. This combination can enhance its biological activity and specificity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-17(2)13(14-4-3-9-20-14)10-16-21(18,19)12-7-5-11(15)6-8-12/h3-9,13,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSURUVDOMCZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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